2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Description
2-(3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring dual fluorinated aromatic substituents (4-fluorobenzyl and 4-fluorophenyl) linked via an acetamide bridge. The pyrido-pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or anticancer activity due to its structural mimicry of purine bases .
Properties
Molecular Formula |
C22H16F2N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16F2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
NGLBTZCPEFEXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrido-pyrimidine core with fluorinated aromatic substituents, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and an anticancer drug.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Key Findings:
- Compounds similar in structure have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a crucial enzyme for DNA synthesis in bacteria and cancer cells .
- The presence of fluorine atoms in the structure enhances lipophilicity, aiding in cellular penetration and increasing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. The target enzymes include polo-like kinase 1 (Plk1), which is overexpressed in various cancers.
Research Insights:
- Inhibitors designed from similar scaffolds have shown promising results with IC50 values indicating potent activity against cancer cell lines .
- The compound's ability to induce apoptosis in cancer cells has been noted, attributed to its interaction with multiple cellular pathways involved in cell cycle regulation.
Case Studies and Experimental Data
Several studies have reported on the synthesis and biological evaluation of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Ahsan et al. (2013) | 1,3,4-Oxadiazole derivatives | Antimicrobial | 0.47 - 1.4 µM |
| Du et al. (2015) | Pyrimidine derivatives | Anticancer (TS inhibition) | 90 µM |
| Recent Study (2020) | Fluorinated pyrimidines | Plk1 inhibition | 2.92 - 3.90 µM |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Targeting key enzymes such as thymidylate synthase and polo-like kinase.
- Cell Membrane Interaction: Enhanced lipophilicity allows better penetration into bacterial and cancer cells.
- Apoptotic Pathways: Inducing programmed cell death in malignant cells through various signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The thioether analogue () replaces the oxygen atom in the pyrimidine ring with sulfur, which may alter electronic properties and binding affinity due to increased polarizability and steric bulk .
- The chromenone-pyrazolo-pyrimidine hybrid () introduces a fused chromenone system, likely enhancing π-π stacking interactions in hydrophobic enzyme pockets .
Physicochemical Properties
*Estimated using similar compounds. Notable Trends:
- The chromenone derivative exhibits a high melting point (302–304°C), suggesting strong crystalline packing forces, which may correlate with low aqueous solubility .
- The DMSO-solvated compound () highlights the role of solvation in enhancing solubility for in vitro assays .
Computational Studies
highlights the use of density functional theory (DFT) to compare electronic properties of acetamide derivatives. Key findings applicable to the target compound include:
- Acetamide conformation : Substituents on the phenyl ring influence torsional angles, affecting binding to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
